molecular formula C22H29NO2 B11482818 2-Propenamide, 3-phenyl-N-[2-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-

2-Propenamide, 3-phenyl-N-[2-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-

Cat. No.: B11482818
M. Wt: 339.5 g/mol
InChI Key: AIIFTUZCMSIDSX-BQYQJAHWSA-N
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Description

(2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE is a synthetic organic compound that features a unique adamantane moiety linked to a phenylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The phenylprop-2-enamide part can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted adamantane derivatives.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate pathways related to cell signaling, inflammation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-3-PHENYLPROP-2-ENAMIDE is unique due to its combination of the adamantane moiety with a phenylprop-2-enamide structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

(E)-N-[2-(1-adamantyloxy)propyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C22H29NO2/c1-16(15-23-21(24)8-7-17-5-3-2-4-6-17)25-22-12-18-9-19(13-22)11-20(10-18)14-22/h2-8,16,18-20H,9-15H2,1H3,(H,23,24)/b8-7+

InChI Key

AIIFTUZCMSIDSX-BQYQJAHWSA-N

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1)OC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1)OC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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